molecular formula C40H54O2 B211818 3'-Hydroxyechinenone

3'-Hydroxyechinenone

Cat. No. B211818
M. Wt: 566.9 g/mol
InChI Key: ZRCXVNZZDQGBQT-BANQPSJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxyechinenone is a carotenoid pigment that is found in various microorganisms, including cyanobacteria. It is known for its unique structure and potential applications in the fields of medicine, food, and cosmetics.

Scientific Research Applications

Benzophenone-3 and Reproductive Toxicity

Benzophenone-3 (BP-3), a compound similar to phenolic compounds like 3'-Hydroxyechinenone, is extensively used as an ultraviolet filter in skincare products and as a food additive. Research indicates its presence in human and environmental samples, such as urine, amniotic fluid, and placental tissue. Studies have linked high levels of BP-3 exposure to potential reproductive toxicity. For instance, in humans, BP-3 exposure may correlate with increased male birth weight but decreased female birth weight and male gestational age. In animal models like fish and rats, BP-3 exposure was associated with decreased egg production, hatching, testosterone levels, and alterations in steroidogenic genes, as well as impacts on sperm density and the estrous cycle. These findings suggest that BP-3, and possibly similar phenolic compounds, might disrupt normal endocrine functions, potentially due to their estrogenic and testosterone-balancing properties. However, it's important to note that variations in exposure and outcome measurements across studies necessitate further standardized research for more conclusive insights (Ghazipura et al., 2017).

Benzophenone-3 and Environmental Impact

The widespread use of BP-3 in consumer products has led to environmental concerns, particularly in aquatic ecosystems. BP-3's lipophilic, photostable, and bioaccumulative nature means it can persist in the environment and accumulate in organisms. Studies have detected BP-3 in various environmental matrices, including water, soil, and biota, with concentrations in ambient freshwater and seawater reaching significant levels. The main sources of environmental BP-3 are believed to be human recreational activities and wastewater treatment plant effluents. BP-3 and its metabolites have been detected in humans and wildlife, raising questions about its potential endocrine-disrupting capacity and ecological risks. Despite the current levels in ambient water being generally lower than predicted no effect concentrations (PNEC), the presence of BP-3 in wastewater influents and its potential long-term impacts on aquatic ecosystems warrant further investigation (Kim & Choi, 2014).

properties

Product Name

3'-Hydroxyechinenone

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-/m1/s1

InChI Key

ZRCXVNZZDQGBQT-BANQPSJHSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

synonyms

(3’R)‐3’‐Hydroxy‐β,β‐caroten‐4‐one; 3'-hydroxy-beta,beta-caroten-4-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxyechinenone
Reactant of Route 2
3'-Hydroxyechinenone
Reactant of Route 3
3'-Hydroxyechinenone
Reactant of Route 4
3'-Hydroxyechinenone
Reactant of Route 5
3'-Hydroxyechinenone
Reactant of Route 6
3'-Hydroxyechinenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.